H-Ala-Ala-Pro-Ala-Ala-OH

Description

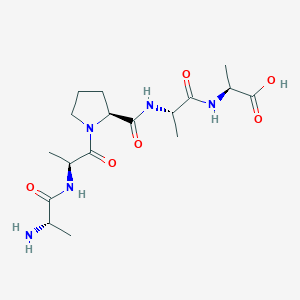

H-Ala-Ala-Pro-Ala-Ala-OH is a pentapeptide with the sequence L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanine. Its molecular formula is C₁₄H₂₄N₄O₅, molecular weight 328.36 g/mol, and CAS number 53620-20-5 . The peptide features two alanine residues flanking a central proline residue, which introduces structural rigidity due to proline’s cyclic side chain. This compound is primarily used in biochemical research, particularly in studies of peptide conformation, enzyme substrates, and structure-activity relationships.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N5O6/c1-8(18)13(23)20-10(3)16(26)22-7-5-6-12(22)15(25)19-9(2)14(24)21-11(4)17(27)28/h8-12H,5-7,18H2,1-4H3,(H,19,25)(H,20,23)(H,21,24)(H,27,28)/t8-,9-,10-,11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHBDKMPKSJCNE-HTFCKZLJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Ala-Pro-Ala-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin through its carboxyl group.

Deprotection: The amino-protecting group (usually Fmoc or Boc) is removed to expose the amino group.

Coupling: The next amino acid (alanine) is activated and coupled to the exposed amino group of the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, alanine, alanine).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can efficiently produce large quantities of peptides with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: H-Ala-Ala-Pro-Ala-Ala-OH can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

Oxidation: Oxidative modifications can occur at specific amino acid residues, particularly proline.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Specific reagents depending on the desired modification.

Major Products Formed:

Hydrolysis: Individual amino acids or smaller peptide fragments.

Oxidation: Oxidized peptide derivatives.

Reduction: Reduced peptide derivatives.

Substitution: Modified peptides with altered amino acid sequences or chemical groups.

Scientific Research Applications

H-Ala-Ala-Pro-Ala-Ala-OH has several scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.

Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of H-Ala-Ala-Pro-Ala-Ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological processes by binding to these targets and influencing their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of H-Ala-Ala-Pro-Ala-Ala-OH and related peptides:

*Inferred from solubility trends in analogous peptides (e.g., H-Ala-Pro-Tyr-Ala-OH and H-Ala-Phe-Pro-OH are DMSO-soluble ).

Conformational and Functional Differences

- Role of Proline: Proline induces a cis or trans conformation in the peptide backbone due to its cyclic structure. NMR studies on similar peptides (e.g., H-(Ala)ₙ-Pro-OH) show that the cis:trans ratio of the Ala-Pro bond depends on solvent, ionic strength, and hydrogen bonding .

- Chain Length : Longer peptides like this compound (5 residues) may exhibit stronger intramolecular interactions compared to shorter analogs (e.g., H-ALA-PRO-ALA-OH, 3 residues). For instance, additional Ala residues could enhance solubility in polar solvents or modulate receptor binding .

- Hydrophobicity : Substitutions with aromatic residues (e.g., Phe in H-Ala-Phe-Pro-OH) increase hydrophobicity, which may affect membrane permeability or aggregation tendencies .

Key Research Findings

Conformational Stability : In H-(Ala)ₙ-Pro-OH peptides, the cis conformation of the Ala-Pro bond is stabilized by electrostatic interactions between the deprotonated C-terminal carboxylate and the amide proton of the penultimate residue .

Solubility Trends : Peptides with multiple Ala residues (e.g., H-Ala-ala-ala-ala-oh) exhibit higher aqueous solubility than those with aromatic or bulky residues .

Biological Activity : Proline-containing peptides often exhibit unique bioactivity. For example, H-GLY-PRO-ALA-OH is used as a collagenase substrate, highlighting the role of Pro in enzyme recognition .

Biological Activity

H-Ala-Ala-Pro-Ala-Ala-OH, also known as H-Alanine-Alanine-Proline-Alanine-Alanine-OH, is a pentapeptide that exhibits significant biological activity, making it a focal point in various biochemical and pharmacological studies. This article explores its biological functions, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The structure of this compound consists of five amino acids: two alanines, one proline, and two additional alanines. The presence of proline contributes to the peptide's unique conformational properties, which influence its interactions with biological macromolecules.

Cellular Interactions

Research indicates that this compound can affect cellular processes such as:

- Cytoplasmic Acidification : Studies show that this peptide influences the acidification of the cytoplasm in human intestinal Caco-2 cells, which may enhance nutrient absorption and cellular metabolism.

- Protein Modulation : The peptide can interact with various proteins, potentially modulating their activities and influencing signaling pathways within cells.

Enzyme Substrate Activity

This compound serves as a substrate for several peptidases. This characteristic is crucial for understanding how peptides are processed within biological systems. Its interactions with enzymes can provide insights into enzyme-substrate dynamics and protein folding mechanisms.

The mechanism by which this compound exerts its biological effects typically involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to:

- Inhibition or Activation of Enzymes : The peptide may inhibit or activate certain enzymes, thereby influencing metabolic pathways.

- Disruption of Protein-Protein Interactions : By modulating these interactions, the peptide can alter cellular signaling cascades.

Therapeutic Applications

Emerging research highlights the potential therapeutic applications of this compound in various fields:

- Metabolic Disorders : Its ability to modulate intracellular pH levels suggests potential pathways for intervention in metabolic disorders.

- Drug Development : The compound's structural properties make it a candidate for developing peptide-based drugs aimed at specific biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Cellular Metabolism : A study demonstrated that treatment with this compound resulted in enhanced nutrient absorption in Caco-2 cells through modulation of cytoplasmic pH levels.

- Enzyme Interaction Analysis : Research indicated that this peptide acts as a substrate for specific peptidases, providing insights into its role in protein metabolism.

- Therapeutic Potential Exploration : Investigations into the therapeutic applications of this compound revealed promising results in preclinical models targeting metabolic dysfunctions.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related peptides:

| Peptide | Structure | Biological Activity | Applications |

|---|---|---|---|

| H-Alanine-Alanine-Pro | Tripeptide (3 amino acids) | Modulates enzyme activity | Drug development |

| H-Valine-Alanine-Pro | Tripeptide (3 amino acids) | Influences protein-protein interactions | Biochemical research |

| H-Glycine-Glycine-Glycine | Tripeptide (3 amino acids) | Impacts cell signaling pathways | Nutritional studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.